Antiproliferative Activity: 4-Hydroxystilbene vs. Resveratrol in Colorectal and Hepatic Cancer Cell Lines
In a direct head-to-head comparison, E-4-hydroxystilbene exhibited 3.7-fold and 2.1-fold greater antiproliferative potency than E-resveratrol against SW480 colorectal adenocarcinoma and HepG2 hepatocellular carcinoma cell lines, respectively [1]. The measured IC50 values are 18.6 ± 3.2 μM (4-HS) vs. 68.1 ± 5.5 μM (resveratrol) in SW480 cells, and 27.6 ± 5.0 μM (4-HS) vs. 57.3 ± 8.1 μM (resveratrol) in HepG2 cells [1].
| Evidence Dimension | Antiproliferative IC50 (cytotoxicity) |
|---|---|
| Target Compound Data | SW480: 18.6 ± 3.2 μM; HepG2: 27.6 ± 5.0 μM |
| Comparator Or Baseline | E-Resveratrol: SW480: 68.1 ± 5.5 μM; HepG2: 57.3 ± 8.1 μM |
| Quantified Difference | SW480: 3.7-fold more potent; HepG2: 2.1-fold more potent |
| Conditions | MTS assay; SW480 colorectal adenocarcinoma and HepG2 hepatocellular carcinoma cell lines |
Why This Matters
For cancer biology researchers evaluating structure-activity relationships, selecting 4-hydroxystilbene as the monohydroxylated probe provides substantially greater antiproliferative signal than resveratrol at equivalent concentrations, enabling detection of weaker modulatory effects in combination screens.
- [1] PMC Table 1. Antiproliferative IC50 values of E-hydroxystilbenes against SW480 and HepG2 cell lines. From: Molecules 2014, 19(6), 7850-7862 (PMC6271691). View Source
